Cobalt(II,III)oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

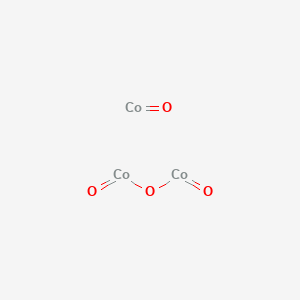

IUPAC Name |

oxocobalt;oxo(oxocobaltiooxy)cobalt | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.4O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFUKZWYPLNNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Co].O=[Co]O[Co]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.797 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Cobalt(II,III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Cobalt(II,III) oxide (Co₃O₄), a material of significant interest in catalysis, energy storage, and biomedical applications. This document details its crystallographic parameters, atomic arrangement, and the experimental protocols for its characterization.

Crystal Structure and Properties

Cobalt(II,III) oxide crystallizes in a normal spinel structure, which is a defining characteristic of this mixed-valence compound.[1][2] The structure consists of a cubic close-packed array of oxide anions (O²⁻), with cobalt cations occupying specific interstitial sites.[1]

The chemical formula can be written as Co²⁺Co³⁺₂O₄ to reflect the presence of cobalt in two different oxidation states.[1] The Co²⁺ ions are located in tetrahedral interstices, while the Co³⁺ ions reside in octahedral interstices.[1][3] This specific arrangement of cations is crucial to the material's electronic and magnetic properties.[4] Co₃O₄ is known to be a black, antiferromagnetic solid.[1]

Crystallographic Data

The crystal structure of Co₃O₄ is well-defined and has been extensively studied. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | References |

| Crystal System | Cubic | [1][5][6][7] |

| Space Group | Fd-3m | [1][2][5][8][9] |

| Space Group Number | 227 | [1][5] |

| Lattice Parameter (a) | ~8.08 Å | [5][10][11] |

Note: The exact lattice parameter can vary slightly depending on the synthesis method and the presence of defects.

Atomic Positions and Coordination

The unit cell of Co₃O₄ contains 56 atoms. The cobalt and oxygen atoms occupy specific Wyckoff positions within the Fd-3m space group, leading to distinct coordination environments for the two cobalt species.

| Atom | Wyckoff Position | Fractional Coordinates | Coordination Environment | Key Bond Lengths | References |

| Co²⁺ | 8a | (1/8, 1/8, 1/8) | Tetrahedral (bonded to 4 O²⁻) | ~1.92 - 1.96 Å | [8][9] |

| Co³⁺ | 16d | (1/2, 1/2, 1/2) | Octahedral (bonded to 6 O²⁻) | ~1.91 - 1.93 Å | [8][9] |

| O²⁻ | 32e | (u, u, u) where u ≈ 0.263 | Distorted trigonal pyramidal (bonded to 1 Co²⁺ and 3 Co³⁺) | - | [8] |

The arrangement of these coordination polyhedra, specifically the corner-sharing CoO₄ tetrahedra and the corner- and edge-sharing CoO₆ octahedra, defines the overall three-dimensional framework of the spinel structure.[8][9]

Experimental Protocols

The determination of the crystal structure of Co₃O₄ involves two main stages: synthesis of the material and its subsequent characterization using diffraction techniques.

Synthesis of Cobalt(II,III) Oxide

Several methods are available for the synthesis of Co₃O₄, with the choice of method often influencing the material's morphology, particle size, and defect concentration. Common synthesis routes include:

-

Thermal Decomposition: This method involves heating a cobalt precursor, such as cobalt nitrate (B79036) or cobalt carbonate, in air at temperatures typically ranging from 300 to 700 °C.[1]

-

Hydrothermal Synthesis: In this technique, cobalt salts are dissolved in a solvent (usually water) and heated in a sealed vessel (autoclave) to elevated temperatures and pressures. This method allows for good control over particle size and morphology.

-

Sol-Gel Method: This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid). The gel is then dried and calcined to produce the final oxide.[10]

-

Coprecipitation: This technique involves the precipitation of a cobalt-containing precursor from a solution by adding a precipitating agent. The resulting precipitate is then washed, dried, and calcined.[12][13]

A generalized workflow for the synthesis and subsequent structural analysis is depicted in the following diagram.

References

- 1. Cobalt(II,III) oxide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Crystal: Cobalt Oxide Co3O4 type - Co3O4 - SurfaceNet [surfacenet.de]

- 7. Constituent cobalt oxide Co(II,III) | SSHADE [sshade.eu]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. mp-18748: Co3O4 (cubic, Fd-3m, 227) [legacy.materialsproject.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. isca.me [isca.me]

An In-depth Technical Guide to the Electronic Band Structure of Cobalt(II,III) Oxide (Co₃O₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II,III) oxide (Co₃O₄), a mixed-valence oxide, has garnered significant attention in various scientific and technological fields, including catalysis, energy storage, and sensor technology. Its intriguing electronic and magnetic properties, which are governed by its unique crystal and electronic structure, make it a subject of extensive research. This guide provides a comprehensive technical overview of the electronic band structure of Co₃O₄, detailing its fundamental properties, theoretical underpinnings, and the experimental techniques used for its characterization.

Co₃O₄ crystallizes in a normal spinel structure with the formula AB₂O₄. In this structure, Co²⁺ ions occupy the tetrahedral (A) sites, and Co³⁺ ions are situated in the octahedral (B) sites within a face-centered cubic (fcc) lattice of oxygen ions. This specific arrangement of cobalt ions in two different oxidation states and coordination environments is fundamental to its electronic properties. Co₃O₄ is generally considered a p-type semiconductor.[1]

Crystal and Electronic Structure

The electronic configuration of the cobalt ions is significantly influenced by the crystal field environment.

-

Co²⁺ (Tetrahedral Sites): The d⁷ electronic configuration of Co²⁺ in a tetrahedral field leads to a high-spin state. The d-orbitals split into a lower energy e set and a higher energy t₂ set.

-

Co³⁺ (Octahedral Sites): The d⁶ electronic configuration of Co³⁺ in an octahedral field results in a low-spin state, with the t₂g orbitals fully occupied and the eg orbitals empty. This configuration renders the Co³⁺ ions non-magnetic.[2]

This disparity in the electronic and magnetic nature of the two cobalt centers is a key feature of Co₃O₄'s electronic structure.

Crystal Field Splitting Diagram

The following diagram illustrates the d-orbital splitting for Co²⁺ in a tetrahedral field and Co³⁺ in an octahedral field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt(II,III) Oxide (Co₃O₄)

This guide provides a comprehensive overview of common methods for synthesizing Cobalt(II,III) oxide (Co₃O₄) nanoparticles and the key techniques used for their characterization. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and implementation of appropriate methods for their specific applications.

Introduction to Cobalt(II,III) Oxide

Cobalt(II,III) oxide, with the chemical formula Co₃O₄, is a mixed-valence oxide that has garnered significant attention in various scientific and technological fields. It possesses a stable spinel crystal structure where Co²⁺ ions occupy tetrahedral sites and Co³⁺ ions occupy octahedral sites. This unique structure endows Co₃O₄ with remarkable electronic, magnetic, and catalytic properties. As a p-type semiconductor with a dual band gap, it is extensively utilized in catalysis, energy storage devices like lithium-ion batteries and supercapacitors, gas sensing, and increasingly, in biomedical applications. The performance of Co₃O₄ nanoparticles is highly dependent on their physicochemical properties, such as particle size, morphology, crystallinity, and surface area, which are in turn dictated by the synthesis method.

Synthesis Methodologies

Several techniques have been developed for the synthesis of Co₃O₄ nanostructures with controlled morphologies and sizes.[1] The choice of method significantly influences the properties of the resulting nanoparticles.[2] This section details the experimental protocols for four commonly employed synthesis methods.

Co-precipitation Method

Co-precipitation is a straightforward and scalable method for producing Co₃O₄ nanoparticles.[3] It involves the precipitation of cobalt precursors from a solution, which is then followed by calcination to yield the final oxide.[2]

Experimental Protocol

-

Precursor Solution Preparation: Dissolve 2.5 g of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water. Stir the solution magnetically for 20 minutes to ensure homogeneity.[4]

-

Precipitation: While stirring, add 20 mL of a 1 M sodium carbonate (Na₂CO₃) solution to the cobalt precursor solution. A light purple precipitate of a cobalt precursor will form.[2][5]

-

Aging: Continue stirring the mixture for 5 hours at 60°C.[4]

-

Washing: Collect the precipitate by centrifugation. Wash the collected solid multiple times with deionized water and absolute ethanol (B145695) to remove any unreacted reagents and byproducts.[4]

-

Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.[4]

-

Calcination: Calcine the dried powder in a furnace at a specified temperature (e.g., 300-700°C) for several hours to induce the thermal decomposition of the precursor into Co₃O₄ nanoparticles.[6]

Co-precipitation synthesis workflow for Co₃O₄ nanoparticles.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution. This technique allows for excellent control over the size, shape, and crystallinity of the nanoparticles.

Experimental Protocol

-

Precursor Mixture: In a standard procedure, dissolve specific amounts of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium hydroxide (B78521) (NaOH) in deionized water. A common Co²⁺ to OH⁻ ratio is 2.7.[7]

-

Homogenization: Stir the resulting mixture for 5 minutes to ensure it is well-mixed.[7]

-

Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for a duration of 0.5 to 8 hours, depending on the desired particle characteristics.[7]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation.[7][8]

-

Washing: Wash the product multiple times with distilled water and ethanol.[8]

-

Drying: Dry the final Co₃O₄ nanoparticles in an oven at 60°C overnight.[7]

Hydrothermal synthesis workflow for Co₃O₄ nanoparticles.

Sol-Gel Method

The sol-gel process involves the evolution of a network of inorganic molecules from a chemical solution (sol) which then gels. This method provides good control over the textural properties of the final material.

Experimental Protocol

-

Cobalt Solution: Prepare a solution of cobalt(II) nitrate hexahydrate in double distilled water with continuous stirring for 1 hour.[2][9]

-

Complexing Agent Solution: In a separate beaker, prepare a solution of oxalic acid (or citric acid) in double distilled water and stir for 30 minutes.[2][9]

-

Gel Formation: Add the oxalic acid solution dropwise to the cobalt nitrate solution while stirring continuously for three hours to form a gel.[2][9]

-

Washing and Drying: Wash the resulting light pink precipitate with double distilled water and then dry it in an oven at 100°C for 5 hours.[2][9]

-

Calcination: Calcine the dried gel in a muffle furnace at a temperature such as 600°C for 2 hours to obtain black Co₃O₄ nanoparticles.[9]

Sol-Gel synthesis workflow for Co₃O₄ nanoparticles.

Thermal Decomposition Method

This method involves the direct heating of a cobalt-containing precursor at a specific temperature in a controlled atmosphere to produce Co₃O₄ nanoparticles.[2][10]

Experimental Protocol

-

Precursor Preparation: A cobalt precursor, such as cobalt oxalate (B1200264) nanorods or a cobalt complex like [Co(NH₃)₄CO₃]NO₃·H₂O, is synthesized or obtained.[10][11]

-

Decomposition: The precursor is placed in a tube furnace.[12]

-

Calcination: The material is heated to a specific temperature (e.g., 175-800°C) for a set duration (e.g., 30 minutes to 3 hours) in an air atmosphere.[10][12] The temperature and time can be varied to control the particle size and crystallinity.[6]

-

Cooling: After calcination, the furnace is allowed to cool down to room temperature naturally.

-

Collection: The resulting black powder of Co₃O₄ nanoparticles is collected.

Thermal Decomposition workflow for Co₃O₄ nanoparticles.

Characterization Techniques

The synthesized Co₃O₄ nanoparticles are characterized using various analytical techniques to determine their structural, morphological, compositional, and textural properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phase and structure of the synthesized material. It provides information about the crystallite size, lattice parameters, and phase purity. The diffraction peaks for Co₃O₄ typically correspond to a face-centered cubic spinel structure.[13][14] The average crystallite size can be estimated using the Debye-Scherrer equation.

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles. SEM provides information about the surface topography of the sample, while TEM offers higher resolution images, allowing for the observation of individual nanoparticles and their lattice fringes.[15][16]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements present in the sample. For Co₃O₄, XPS is crucial for confirming the presence of both Co²⁺ and Co³⁺ oxidation states, which is a characteristic feature of the spinel structure.[17][18][19]

Brunauer-Emmett-Teller (BET) Analysis

The BET method is used to determine the specific surface area of the nanoparticles from nitrogen adsorption-desorption isotherms.[20] A high surface area is often desirable for applications such as catalysis and energy storage as it can provide more active sites.[21]

General characterization workflow for Co₃O₄ nanoparticles.

Comparative Data of Synthesis Methods

The properties of Co₃O₄ nanoparticles are highly dependent on the synthesis method and its parameters. The following table summarizes typical quantitative data obtained for Co₃O₄ nanoparticles synthesized by the different methods described above.

| Synthesis Method | Average Particle Size (nm) | Crystallite Size (nm) | BET Surface Area (m²/g) | Morphology |

| Co-precipitation | 8 - 200[2] | ~25[22] | ~50 - 75[2] | Agglomerated spheres[3] |

| Hydrothermal | 15 - 157[2] | 21.3 - 26.6[23] | 21.5 - 131.8[2][21] | Polyhedral, Spherical[7][23] |

| Sol-Gel | ~45[2][9] | 13.76 | ~50 - 75[2] | Nanoflakes, undefined[24][25] |

| Thermal Decomposition | 6 - 50[2][10] | ~11[10] | 68.1[21] | Quasi-spherical, Nanoplates[10][12] |

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions such as precursor concentration, temperature, pH, and reaction time.

Conclusion

This guide has outlined four prevalent methods for the synthesis of Cobalt(II,III) oxide nanoparticles: co-precipitation, hydrothermal, sol-gel, and thermal decomposition. Each method offers distinct advantages concerning control over particle properties, scalability, and experimental complexity. The choice of a particular synthesis route should be guided by the desired characteristics of the Co₃O₄ nanoparticles for the intended application. The characterization techniques discussed are essential for a thorough understanding of the synthesized materials, ensuring their quality and suitability for research and development in fields ranging from materials science to drug development.

References

- 1. Synthesis of Co3O4 nanoparticles with block and sphere morphology, and investigation into the influence of morphology on biological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. research.holycrossngl.edu.in [research.holycrossngl.edu.in]

- 4. Synthesis of Co3O4 Nano Aggregates by Co-precipitation Me... [degruyterbrill.com]

- 5. researchgate.net [researchgate.net]

- 6. ijnnonline.net [ijnnonline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of Co3O4 Nanostructures via a Hydrothermal- A... [degruyterbrill.com]

- 9. krishisanskriti.org [krishisanskriti.org]

- 10. oiccpress.com [oiccpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Co3O4 Nanoplates by Thermal Decomposition for the Colorimetric Detection of Dopamine [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. isca.me [isca.me]

- 23. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Cobalt(II,III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II,III) oxide (Co₃O₄), a mixed-valence oxide with a spinel crystal structure, is a material of significant interest in catalysis, energy storage, and sensing applications.[1][2][3] Its performance in many high-temperature applications is intrinsically linked to its thermal stability and decomposition behavior. This technical guide provides an in-depth analysis of the thermal decomposition of Co₃O₄, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the decomposition pathway and analytical workflows.

Thermal Decomposition of Cobalt(II,III) Oxide

The thermal decomposition of Co₃O₄ is primarily characterized by its reduction to cobalt(II) oxide (CoO) at elevated temperatures, with a further reduction to metallic cobalt (Co) possible under specific atmospheric conditions and higher temperatures.[4][5] The primary decomposition reaction is as follows:

2Co₃O₄(s) → 6CoO(s) + O₂(g)

This process involves a change in the crystal structure from the spinel structure of Co₃O₄ to the rocksalt structure of CoO.[4]

Decomposition Temperature

The temperature at which Co₃O₄ decomposes is not a fixed point but is influenced by several factors, including the surrounding atmosphere, heating rate, and the physical properties of the material, such as particle size.

In an air atmosphere, the decomposition of Co₃O₄ to CoO is generally observed at temperatures around 900°C.[1] However, studies have shown this transition can occur over a range. For instance, some research indicates the decomposition begins between 820°C and 910°C.[2] Under vacuum conditions, the decomposition temperature is significantly lower, with the transformation starting at 350°C and completing at 400°C.[4] In a reducing atmosphere, such as hydrogen, the reduction of Co₃O₄ to CoO can occur at even lower temperatures, with one study noting the process at 200°C, followed by further reduction to metallic cobalt at 350°C.[1]

Factors Influencing Decomposition

-

Atmosphere: The presence of oxygen shifts the decomposition to higher temperatures.[6] Conversely, reducing atmospheres like hydrogen or vacuum conditions facilitate decomposition at lower temperatures.[4][5]

-

Particle Size: Nanostructured Co₃O₄ has been shown to be stable up to 800°C, suggesting that morphology and particle size can influence thermal stability.[2]

-

Doping: The introduction of other elements into the Co₃O₄ structure can alter its thermal stability and catalytic activity. For example, doping with lanthanum has been shown to affect the decomposition behavior.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermal decomposition of Co₃O₄ as reported in various studies.

| Parameter | Value | Conditions | Reference |

| Decomposition Temperature (to CoO) | ~900°C | Air atmosphere | [1] |

| 820-910°C | Air atmosphere, 10°C/min heating rate | [2] | |

| 350-400°C | In-situ TEM under vacuum | [4] | |

| ~850°C | Drop in catalytic activity noted | [6] | |

| Enthalpy of Decomposition (Co₃O₄ → 3CoO + ½O₂) | 205.14 ± 2.48 kJ/mol | Transposed temperature drop calorimetry | [7] |

| 204.46 ± 3.17 kJ/mol | High-temperature oxide melt drop solution calorimetry | [7] | |

| 181.83 kJ/mol | Calculated from decomposition temperatures at various oxygen pressures | [7] |

Experimental Protocols

The thermal stability and decomposition of Co₃O₄ are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of Co₃O₄.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Co₃O₄ (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with the desired atmosphere (e.g., synthetic air, nitrogen, or a reducing gas mixture) at a controlled flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 1000-1300°C) at a constant heating rate (e.g., 10°C/min).[2]

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to identify the onset and completion temperatures of mass loss events, which correspond to the decomposition of Co₃O₄. The percentage of mass loss is used to confirm the stoichiometry of the decomposition reaction.

In-situ Transmission Electron Microscopy (TEM) Heating

Objective: To directly observe the morphological and structural changes of Co₃O₄ nanoparticles during thermal decomposition.

Methodology:

-

Sample Preparation: Co₃O₄ nanocrystals are dispersed on a suitable TEM grid with a heating chip.

-

Instrument Setup: The TEM is operated under high vacuum.

-

Heating Program: The sample is heated incrementally (e.g., in 50°C steps) from room temperature up to a desired temperature (e.g., 900°C).[4] The sample can be held at specific temperatures for a period (e.g., 10 minutes at 400°C) to ensure complete transformation.[4]

-

Data Acquisition: Real-space images and selected area electron diffraction (SAED) patterns are recorded at various temperatures to monitor changes in particle morphology and crystal structure.

-

Data Analysis: The images and diffraction patterns are analyzed to identify the formation of new phases (e.g., CoO) and determine their crystal structures and orientation relationship with the parent Co₃O₄ phase.[4]

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of Co₃O₄ to CoO with the release of oxygen.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermogravimetric analysis of Co₃O₄ decomposition.

Conclusion

The thermal decomposition of Cobalt(II,III) oxide to Cobalt(II) oxide is a critical characteristic that influences its application in high-temperature environments. This guide has summarized that the decomposition temperature is highly dependent on the surrounding atmosphere, with a significant reduction in decomposition temperature observed in vacuum or reducing environments compared to air. The provided experimental protocols for TGA and in-situ TEM offer standardized approaches for researchers to characterize the thermal stability of their Co₃O₄ materials. The quantitative data and visualizations serve as a quick reference for understanding the fundamental thermal behavior of this important oxide.

References

- 1. py.itc.uji.es [py.itc.uji.es]

- 2. Thermal Stability and Utilization of 1D-Nanostructured Co3O4 Rods Derived by Simple Solvothermal Processing | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Transformation of Co3O4 nanoparticles to CoO monitored by in situ TEM and predicted ferromagnetism at the Co3O4/CoO interface from first principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Co3O4 and LaCoO3 Interaction by Performing N2O Decomposition Tests under Co3O4-CoO Transition Temperature [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Structural Evolution of Cobalt(II,III) Oxide Under Extreme Pressures

A comprehensive analysis of the high-pressure phase transitions of Co₃O₄, detailing the experimental methodologies and structural transformations for researchers in materials science and condensed matter physics.

Cobalt(II,III) oxide (Co₃O₄), a technologically significant material with a normal spinel structure at ambient conditions, exhibits a fascinating and complex series of structural transformations when subjected to high pressures. These pressure-induced phase transitions dramatically alter its physical and electronic properties, making a thorough understanding of its high-pressure behavior crucial for the development of novel materials and applications. This technical guide provides an in-depth overview of the sequential phase transitions of Co₃O₄, summarizing key quantitative data, detailing experimental protocols, and visualizing the transformational pathways.

Sequential Phase Transformations Under Pressure

At ambient temperature and atmospheric pressure, Co₃O₄ crystallizes in a cubic spinel structure with the space group Fd-3m.[1] In this configuration, Co²⁺ ions occupy tetrahedral sites, and Co³⁺ ions reside in octahedral sites.[2] As pressure is applied, the material undergoes a cascade of structural changes, transitioning through several distinct crystalline phases.

A study involving x-ray diffraction (XRD) up to 60 GPa identified three successive phase transitions.[1] The initial cubic structure distorts to an orthorhombic lattice with Fddd symmetry at approximately 23 GPa. This is followed by a first-order phase transition at around 45 GPa to a monoclinic phase with the space group C2/m, which is accompanied by a significant volume reduction of 4% per formula unit.[1] Finally, at about 52 GPa, a transition to a different monoclinic phase with a P2₁/c crystal structure is observed. This final phase coexists with the C2/m phase up to 55 GPa.[1] A key feature of this ultimate high-pressure phase is the change in the coordination number of the Co²⁺ ion from 4 to 6.[1]

Another investigation combining X-ray Absorption Near Edge Structure (XANES) and Raman spectroscopy corroborates this general sequence, identifying transitions at approximately 21.9 GPa (to orthorhombic Fddd), 43.0 GPa (to monoclinic C2/m), and 52.7 GPa (to monoclinic P2₁/c).[3] This study also confirmed the crossover of Co²⁺ coordination from tetrahedral to octahedral in the final monoclinic phase.[3]

The logical progression of these phase transitions under increasing pressure is illustrated in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the high-pressure phase transitions of Co₃O₄, including transition pressures and crystal structures.

Table 1: High-Pressure Phase Transitions of Co₃O₄

| Transition Pressure | Initial Phase (Space Group) | Final Phase (Space Group) | Reference |

| ~23 GPa | Cubic (Fd-3m) | Orthorhombic (Fddd) | [1] |

| ~45 GPa | Orthorhombic (Fddd) | Monoclinic (C2/m) | [1] |

| ~52 GPa | Monoclinic (C2/m) | Monoclinic (P2₁/c) | [1] |

| ~21.9 GPa | Cubic (Fd-3m) | Orthorhombic (Fddd) | [3] |

| ~43.0 GPa | Orthorhombic (Fddd) | Monoclinic (C2/m) | [3] |

| ~52.7 GPa | Monoclinic (C2/m) | Monoclinic (P2₁/c) | [3] |

Table 2: Crystallographic Data at Ambient and High Pressure

| Pressure | Phase | Space Group | Lattice Parameters | Volume (ų) | Reference |

| Ambient | Cubic | Fd-3m | a = 8.0841(5) Å | 528.32(9) | [4][5] |

| > 45 GPa | Monoclinic | C2/m | - | 4% reduction from previous phase | [1] |

Detailed Experimental Protocols

The investigation of Co₃O₄ under high pressure relies on a suite of sophisticated experimental techniques. The general workflow for these experiments is outlined below.

High-Pressure Generation

A diamond anvil cell (DAC) is the primary apparatus used to generate high pressures. A small amount of the polycrystalline Co₃O₄ sample is placed in a gasket, which is then compressed between two diamond anvils. To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium, such as helium, is loaded into the sample chamber.[4] The pressure is determined in situ using the ruby fluorescence technique, where the pressure-dependent shift of the R1 fluorescence line of a small ruby sphere placed alongside the sample is measured.[4]

In-situ Characterization Techniques

Synchrotron X-ray Diffraction (XRD): To probe the crystal structure of Co₃O₄ as a function of pressure, in-situ high-pressure synchrotron XRD experiments are performed.[4] The high brilliance of synchrotron radiation is necessary to obtain high-quality diffraction patterns from the small sample volume within the DAC. The collected diffraction patterns are then analyzed using techniques like Rietveld refinement to determine the crystal structure and lattice parameters at each pressure point.[4][5]

Raman Spectroscopy: High-pressure Raman spectroscopy is employed to investigate changes in the vibrational modes of the Co₃O₄ lattice.[3][6] Phase transitions are often accompanied by the appearance, disappearance, or splitting of Raman-active modes, providing complementary information to XRD.

X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy at the Co K-edge is used to probe the local electronic structure and coordination environment of the cobalt ions.[3] This technique is particularly sensitive to changes in the oxidation state and coordination geometry, making it instrumental in identifying the tetrahedral to octahedral coordination change of Co²⁺ at high pressures.[3]

Concluding Remarks

The high-pressure behavior of Co₃O₄ is characterized by a rich sequence of structural phase transitions, culminating in a monoclinic phase with a change in the coordination of the Co²⁺ ions. The combination of advanced experimental techniques, including synchrotron XRD, Raman spectroscopy, and XANES, has been pivotal in elucidating this complex structural evolution. The detailed understanding of these pressure-induced transformations is not only of fundamental scientific interest but also opens avenues for tuning the material's properties for potential technological applications under extreme conditions. Further research, including theoretical calculations, will continue to refine our understanding of the driving mechanisms behind these fascinating phase transitions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal and electronic structure of Co3O4 spinel under pressure probed by XANES and Raman spectroscopy [pubblicazioni.unicam.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Surface Chemistry and Reactivity of Cobalt(II,III) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II,III) oxide (Co₃O₄), a mixed-valence p-type semiconductor, has garnered significant attention across diverse scientific disciplines, including catalysis, energy storage, and biomedicine.[1][2][3] Its unique surface chemistry, characterized by the coexistence of Co²⁺ and Co³⁺ cations in a stable spinel structure, dictates its remarkable reactivity.[4][5] This technical guide provides a comprehensive overview of the surface properties and reactivity of Co₃O₄, with a particular focus on its nanostructured forms. It details the synthesis-morphology-property relationships, experimental protocols for characterization, and its mechanisms of action in both catalytic and biological systems. This document is intended to serve as a core resource for researchers leveraging the unique attributes of this versatile transition metal oxide.

Surface Chemistry and Structure

The intrinsic properties of Co₃O₄ are rooted in its normal spinel crystal structure, where Co²⁺ ions occupy tetrahedral sites and Co³⁺ ions reside in octahedral sites within a face-centered cubic lattice of oxide anions.[1][3] This arrangement is crucial as the surface termination and the ratio of exposed Co²⁺ to Co³⁺ cations are primary determinants of the material's reactivity.[4][5]

1.1. Crystal Facets and Surface Termination

The catalytic and biological activity of Co₃O₄ nanoparticles is highly dependent on their morphology and the crystallographic planes exposed at the surface.[4][6] Different facets, such as {100}, {110}, and {111}, exhibit distinct atomic arrangements and, consequently, different densities and types of active sites.[6] For instance, the {110} surface is enriched with octahedrally coordinated Co³⁺ cations, which are widely considered the primary active sites for various oxidation reactions.[7] High-resolution transmission electron microscopy (HRTEM) has been instrumental in directly visualizing the atomic arrangement of these terminating facets, confirming that {100} and {110} surfaces are particularly well-suited for CO adsorption.[6]

1.2. Oxidation States and Redox Properties

The facile redox cycling between Co²⁺ and Co³⁺ is fundamental to the catalytic prowess of Co₃O₄.[5] The relative surface concentration of these cations can be tuned during synthesis and significantly impacts reaction rates.[4][7] X-ray Photoelectron Spectroscopy (XPS) is a key technique for quantifying the surface Co³⁺/Co²⁺ ratio, which is often correlated with catalytic performance.[4] The high mobility of lattice oxygen within the Co₃O₄ structure also contributes to its excellent redox properties, enabling it to participate in catalytic cycles through mechanisms like the Mars-van Krevelen model.[4][7]

Data Presentation: Physicochemical Properties of Co₃O₄ Nanostructures

The morphology of Co₃O₄ nanostructures has a profound impact on their physical and chemical properties. The following tables summarize key quantitative data from various studies, highlighting the relationship between synthesis, morphology, and surface characteristics.

Table 1: General Physical and Chemical Properties of Cobalt(II,III) Oxide

| Property | Value | References |

| Chemical Formula | Co₃O₄ | [1][3] |

| Molar Mass | 240.80 g/mol | [1][3] |

| Appearance | Black solid/powder | [1][2][3] |

| Density | 6.11 g/cm³ | [1][8] |

| Melting Point | 895 °C (decomposes) | [3][8] |

| Crystal Structure | Normal Spinel (Cubic, Fd3m) | [1][3] |

| Solubility | Insoluble in water; soluble in acids and alkalis | [1][3] |

| Band Gap | 1.48 - 2.19 eV (direct) | [1] |

Table 2: Comparative Properties of Co₃O₄ Nanostructures with Different Morphologies

| Morphology | Synthesis Method | Particle/Crystallite Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Nanoparticles | Solution Combustion | 5 - 8 | 39 | - | [9] |

| Nanoparticles | Solution Combustion | 200 - 400 | ~2 | - | [9] |

| Nanocubes | Hydrothermal | 100 - 300 | - | - | [10] |

| Nanoplates | Hydrothermal | - | 66 | - | [4] |

| Microspheres | Hydrothermal | - | 66.2 | - | [4] |

| Nanoflowers | Hydrothermal | - | 53.2 | - | [4] |

| Mixed Oxides (Fe-Co) | Solid-phase synthesis | - | 138 | 0.45 | [11] |

| Composite (Co₃O₄-C) | Spray Pyrolysis | - | - | - | [12] |

Reactivity of Cobalt(II,III) Oxide

3.1. Catalytic Activity

Co₃O₄ is a highly effective catalyst for a variety of oxidation reactions, most notably the oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs).[4][7]

3.1.1. The Mars-van Krevelen Mechanism

The catalytic oxidation of CO over Co₃O₄ is widely accepted to proceed via the Mars-van Krevelen mechanism.[4][7] This mechanism involves a redox cycle where the catalyst is first reduced by the reactant (CO) and then re-oxidized by an oxidizing agent (O₂).

The key steps are:

-

Adsorption and Oxidation of CO: CO adsorbs onto a surface Co³⁺ active site and reacts with a lattice oxygen atom (Olat) to form CO₂. This step reduces the cobalt cation to Co²⁺ and creates an oxygen vacancy (□).

-

CO + Co³⁺ + Olat → CO₂ + Co²⁺ + □

-

-

Re-oxidation of the Catalyst: The reduced catalyst is re-oxidized by gas-phase O₂, which dissociatively adsorbs onto the surface, replenishing the oxygen vacancy and regenerating the Co³⁺ active site.

-

½ O₂ + Co²⁺ + □ → Co³⁺ + Olat

-

3.2. Biological Reactivity and Drug Development Applications

In recent years, Co₃O₄ nanoparticles have emerged as promising agents in nanomedicine, particularly for cancer therapy.[13][14] Their biological reactivity is primarily attributed to their ability to induce oxidative stress selectively in cancer cells.

3.2.1. Generation of Reactive Oxygen Species (ROS)

Co₃O₄ nanoparticles can catalyze the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), within the cellular environment.[15][16] This is thought to occur through interactions with cellular components and the release of Co²⁺ ions, which can participate in Fenton-like reactions.[15] Cancer cells, with their higher metabolic rate and altered redox balance, are more susceptible to the damaging effects of excessive ROS, leading to oxidative stress.[16][17]

3.2.2. Induction of Apoptosis

The accumulation of ROS triggers a cascade of signaling events that can lead to programmed cell death, or apoptosis.[15] In the context of Co₃O₄ nanoparticle-induced cytotoxicity, this often involves the activation of the p38 mitogen-activated protein kinase (p38-MAPK) pathway and the subsequent activation of caspases.[15] Studies have shown that exposure to these nanoparticles leads to the upregulation of tumor necrosis factor-alpha (TNF-α), which in turn activates a caspase cascade involving caspase-8 and the executioner caspase-3, ultimately leading to apoptosis.[15]

Experimental Protocols

4.1. Synthesis of Co₃O₄ Nanocubes (Hydrothermal Method)

This protocol is adapted from a procedure for synthesizing monodispersed Co₃O₄ nanocubes.[10]

-

Preparation of Precursor Solutions:

-

Dissolve 2 mmol of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in 15 ml of deionized water with stirring.

-

In a separate beaker, dissolve 4 mmol of a surfactant/capping agent (e.g., sodium pentanesulfonate) in 20 ml of deionized water until the solution is transparent.

-

-

Mixing and pH Adjustment:

-

Slowly add the cobalt nitrate solution dropwise into the surfactant solution under continuous stirring.

-

Add 15 ml of ammonia (B1221849) solution (28 wt%) to the mixture to adjust the pH and initiate precipitation.

-

-

Hydrothermal Treatment:

-

Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120 °C for a specified duration (e.g., 12-36 hours). The reaction time can influence the size and uniformity of the nanocubes.

-

-

Product Collection and Washing:

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product thoroughly with deionized water and absolute ethanol (B145695) several times to remove any unreacted reagents and byproducts.

-

-

Drying:

-

Dry the final product in an oven at 80 °C.

-

4.2. Characterization Techniques

4.2.1. Sample Preparation for Transmission Electron Microscopy (TEM)

-

Dispersion: Disperse a small amount of the Co₃O₄ nanoparticle powder in a suitable solvent (e.g., ethanol or isopropanol) using an ultrasonic bath for approximately 15-30 minutes to break up agglomerates.

-

Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.

-

Drying: Allow the solvent to evaporate completely at room temperature, leaving the nanoparticles dispersed on the grid. The grid is now ready for TEM analysis.

4.2.2. Brunauer-Emmett-Teller (BET) Surface Area Analysis

This is a standard procedure for determining the specific surface area of a material.[18][19][20][21]

-

Sample Degassing: Weigh an appropriate amount of the Co₃O₄ powder into a sample tube. Heat the sample under vacuum or in a flow of an inert gas (e.g., nitrogen) to remove adsorbed contaminants like water and CO₂ from the surface. The degassing temperature and time should be optimized for the material (e.g., 150-200 °C for several hours).

-

Analysis: After degassing and cooling, the sample tube is transferred to the analysis port of the BET instrument. The analysis is performed by measuring the amount of nitrogen gas adsorbed onto the sample surface at liquid nitrogen temperature (77 K) over a range of partial pressures.

-

Data Processing: The specific surface area is calculated from the adsorption isotherm data using the BET equation.

4.2.3. X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

-

Sample Preparation: Mount the Co₃O₄ powder onto a sample holder using double-sided conductive tape.

-

Data Acquisition: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. Acquire high-resolution spectra of the Co 2p region.

-

Data Analysis:

-

Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Peak Fitting: Deconvolute the Co 2p₃/₂ peak into its constituent Co²⁺ and Co³⁺ components. This is a complex process due to the presence of satellite peaks. The peak for Co³⁺ is typically found at a lower binding energy than Co²⁺. The relative concentrations of the two oxidation states can be determined from the areas of the fitted peaks.

-

4.3. In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for assessing the effect of nanoparticles on cell viability.[10][22][23][24]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Nanoparticle Treatment: Prepare a series of dilutions of the Co₃O₄ nanoparticles in the cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the cells with the nanoparticles for a specific duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Conclusion and Future Outlook

Cobalt(II,III) oxide stands out as a material with highly tunable surface chemistry and reactivity. The ability to control its nanostructure morphology provides a powerful tool for tailoring its catalytic and biological properties. For researchers in catalysis, the focus remains on designing Co₃O₄ nanostructures with a high density of stable Co³⁺ active sites and optimal redox properties. In the realm of drug development, the selective generation of ROS in cancer cells by Co₃O₄ nanoparticles presents a promising avenue for novel anticancer therapies. Future research will likely focus on surface functionalization to improve biocompatibility and targeting efficiency, as well as in-depth in vivo studies to translate the promising in vitro results into clinical applications. A thorough understanding of the fundamental surface science of Co₃O₄, as outlined in this guide, is paramount to advancing these exciting fields.

References

- 1. grokipedia.com [grokipedia.com]

- 2. COBALT OXIDE - Ataman Kimya [atamanchemicals.com]

- 3. Cobalt(II,III) oxide - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. frontiersin.org [frontiersin.org]

- 8. resources.finalsite.net [resources.finalsite.net]

- 9. Co3O4 nanostructures: the effect of synthesis conditions on particles size, magnetism and transport properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic oxidation of CO over the MOx – Co3O4 (M: fe, mn, cu, ni, cr, and Zn) mixed oxide nanocatalysts at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. researchgate.net [researchgate.net]

- 15. Toxicity of cobalt oxide nanoparticles to normal cells; an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Nanotoxicity of multifunctional stoichiometric cobalt oxide nanoparticles (SCoONPs) with repercussions toward apoptosis, necrosis, and cancer necrosis factor (TNF-α) at nano-biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. CONTENTdm [usace.contentdm.oclc.org]

- 20. nanopartikel.info [nanopartikel.info]

- 21. researchgate.net [researchgate.net]

- 22. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 24. jmb.or.kr [jmb.or.kr]

Optical properties of Cobalt(II,III) oxide thin films

An In-depth Technical Guide to the Optical Properties of Cobalt(II,III) Oxide (Co3O4) Thin Films

Introduction

Cobalt(II,III) oxide (Co3O4) is a p-type semiconductor that has garnered significant research interest due to its distinctive optical, magnetic, and catalytic properties.[1][2] It crystallizes in a normal spinel structure, where Co²⁺ ions occupy tetrahedral sites and Co³⁺ ions are located in octahedral sites within a cubic close-packed lattice of oxide ions.[1][3][4] This mixed-valence configuration is fundamental to its electronic structure and results in unique optical characteristics, most notably two distinct direct optical band gaps.[1][4][5]

Co3O4 thin films are integral components in a variety of technological applications, including high-temperature solar selective absorbers, electrochromic "smart windows," gas sensors, and as an effective catalyst.[6][7] The performance of these devices is intrinsically linked to the optical properties of the Co3O4 films. This guide provides a comprehensive overview of the core optical properties of Co3O4 thin films, details the experimental protocols for their synthesis and characterization, and summarizes key quantitative data for researchers and scientists in the field.

Core Optical Properties of Co3O4 Thin Films

The optical behavior of Co3O4 thin films is primarily defined by their energy band gap, refractive index, extinction coefficient, spectral transmittance/absorbance, and photoluminescence.

Energy Band Gap (Eg)

Co3O4 thin films are characterized by two direct optical band gaps, which arise from different ligand-to-metal charge transfer events.[4][7]

-

Low Energy Band Gap (E_g1): This transition corresponds to the excitation of an electron from the O²⁻ valence band to the Co³⁺ level (O²⁻ → Co³⁺).[4][7]

-

High Energy Band Gap (E_g2): This is associated with the charge transfer from the O²⁻ valence band to the Co²⁺ level (O²⁻ → Co²⁺).[8]

The values of these band gaps are highly sensitive to the synthesis method, film thickness, doping, and post-deposition treatments like annealing.[1][6][9] For instance, increasing the annealing temperature can lead to an improvement in crystallinity, which in turn affects the band gap values.[1][6] Some studies report a slight increase in Eg with annealing, while others have observed a decrease, attributing it to factors like increased grain size and a reduction of defect sites.[3][6][10]

Refractive Index (n) and Extinction Coefficient (k)

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe the propagation and absorption of light within the material, respectively.[11] These properties are wavelength-dependent. Co3O4 thin films exhibit significant nonlinear optical properties, meaning that their refractive index and extinction coefficient can change with the intensity of incident light.[12] This behavior is crucial for applications in nonlinear optical devices and high-density optical recording media.[5][12] For example, under laser irradiation at 650 nm, the refractive index was observed to decrease from 3.35 to 3.03.[12]

Transmittance and Absorbance

The transmittance and absorbance spectra of Co3O4 thin films provide direct insight into their optical quality. These films typically exhibit two prominent absorption bands in the visible region, corresponding to the two main electronic transitions.[5] The average transmittance and the position of the absorption edge are influenced by several factors, including film thickness, surface morphology, and crystallite size.[13][14][15] An increase in film thickness or precursor molarity generally leads to lower transmittance due to increased light scattering and absorption.[15][16]

Photoluminescence

Photoluminescence (PL) spectroscopy is a powerful technique to probe the electronic structure and crystalline quality of semiconductor films. The PL spectra of Co3O4 thin films typically show a strong emission in the visible region (approximately 650-850 nm).[17][18] The presence of these strong emission peaks is indicative of good crystallinity and is related to the recombination of photo-generated charge carriers.[17][19]

Data Presentation: Summary of Optical Parameters

The following tables summarize quantitative data on the optical properties of Co3O4 thin films from various studies, highlighting the influence of different synthesis and processing conditions.

Table 1: Optical Band Gap (Eg) of Co3O4 Thin Films

| Synthesis Method | Annealing Temp. (°C) | E_g1 (eV) | E_g2 (eV) | Reference(s) |

|---|---|---|---|---|

| Spray Pyrolysis | 300 | 1.48 | 2.07 | [6] |

| Spray Pyrolysis | 500 | 1.50 | 2.18 | [6] |

| Sol-Gel (Dip Coating) | Annealed in Air | 1.4 - 1.5 | 2.18 - 2.23 | [7] |

| Sol-Gel (Spin Coating) | 400 | - | 2.58 | [1][10] |

| Sol-Gel (Spin Coating) | 700 | - | 2.07 | [1][10] |

| Spin Coating | 350 | - | 1.9 - 2.1 | [2] |

| Spray Pyrolysis | As-deposited | - | 2.03 | [20] |

| PVA Composite | - | 1.38 | 2.0 | [5] |

| Sol-Gel (Mn-doped) | - | 1.51 | 2.12 |[9] |

Table 2: Refractive Index (n) and Extinction Coefficient (k) of Co3O4 Thin Films

| Wavelength (nm) | Parameter | Value (Ground State) | Value (Excited State) | Reference |

|---|---|---|---|---|

| 405 | Refractive Index (n) | 2.45 | 2.70 | [12] |

| 405 | Extinction Coefficient (k) | 0.85 | 0.60 | [12] |

| 650 | Refractive Index (n) | 3.35 | 3.03 | [12] |

| 650 | Extinction Coefficient (k) | 1.15 | 0.65 | [12] |

| 632.8 | Refractive Index (n) of bulk Co | 2.817 | - | [21] |

| 632.8 | Extinction Coefficient (k) of bulk Co| 4.310 | - |[21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of Co3O4 thin films.

Protocol 1: Synthesis by Spray Pyrolysis

This technique is widely used due to its simplicity, low cost, and suitability for large-area deposition.[6]

-

Precursor Solution Preparation: A 0.025 M to 0.1 M solution is prepared by dissolving a cobalt salt, such as hydrated cobalt chloride (CoCl2·6H2O), in deionized water.[6][17] The solution is stirred thoroughly for approximately 20 minutes to ensure homogeneity.

-

Substrate Preparation: Glass or fluorine-doped tin oxide (FTO) coated glass substrates are cleaned meticulously. The process involves sequential sonication in acetone, ethanol, and deionized water, followed by drying in a stream of nitrogen.

-

Deposition: The substrate is heated and maintained at a constant temperature, typically between 250°C and 400°C.[17][22] The precursor solution is sprayed in fine droplets onto the heated substrate using a perfume atomizer or a nebulizer.[6][17] The spray is applied in short bursts to allow for solvent evaporation and prevent excessive cooling of the substrate.

-

Post-Deposition Annealing: After deposition, the films are often annealed in a furnace in an air atmosphere. Annealing temperatures typically range from 300°C to 700°C for 1-2 hours.[1][6] This step is critical for improving the crystallinity and stoichiometry of the Co3O4 films.[6]

Protocol 2: Characterization by UV-Vis Spectroscopy and Band Gap Determination

UV-Visible spectroscopy is the standard method for determining the optical band gap of semiconductor films.[4]

-

Measurement: The optical transmittance (T%) and absorbance (A) of the Co3O4 thin film are recorded at room temperature over a wavelength range of 300-1100 nm using a double-beam UV-Vis spectrophotometer.[13] An uncoated substrate identical to the one used for deposition is used as a reference.

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance data using the Beer-Lambert law: α = 2.303 * (A / t) where 'A' is the absorbance and 't' is the thickness of the film.[22]

-

Tauc Plot Construction: For a direct band gap semiconductor, the relationship between the absorption coefficient (α) and the incident photon energy (hν) is given by the Tauc relation: (αhν)² = C(hν - Eg) where 'C' is a constant and 'Eg' is the optical band gap energy.[5]

-

Band Gap Extrapolation: A graph of (αhν)² versus photon energy (hν) is plotted. The linear portion of the curve is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the direct optical band gap (Eg).[5][20] Since Co3O4 has two direct band gaps, two linear regions can typically be fitted on the Tauc plot.[6]

Visualizations: Workflows and Relationships

Caption: Experimental workflow for Co3O4 thin film synthesis by spray pyrolysis.

Caption: Influence of synthesis parameters on the properties of Co3O4 thin films.

Conclusion

The optical properties of Cobalt(II,III) oxide thin films are complex and highly tunable, making them suitable for a wide array of applications. The characteristic dual direct band gaps, significant nonlinear refractive index, and visible photoluminescence are hallmarks of this material. A thorough understanding and precise control of synthesis parameters—such as precursor concentration, deposition method, and particularly annealing temperature—are essential for tailoring the film's optical behavior to meet the specific demands of advanced electronic and optoelectronic devices. The methodologies and data presented in this guide serve as a foundational resource for researchers working on the development and optimization of Co3O4-based technologies.

References

- 1. Synthesis and Characterization of Co3O4 Thin Film [scirp.org]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. OPG [opg.optica.org]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. joam.inoe.ro [joam.inoe.ro]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Mn-Doped Co3O4 Thin Films Prepared by... [degruyterbrill.com]

- 10. researchgate.net [researchgate.net]

- 11. Refractive index and extinction coefficient of thin film materials - Wikipedia [en.wikipedia.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. kla.com [kla.com]

- 22. researchgate.net [researchgate.net]

A Historical Review of Cobalt(II,III) Oxide Research: From Ancient Pigment to Modern Nanomaterial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II,III) oxide (Co₃O₄), a material with a rich history dating back to its use as a pigment in ancient civilizations, has emerged as a subject of intense scientific scrutiny in the modern era. Its unique mixed-valence state and spinel crystal structure bestow upon it a remarkable array of electronic, magnetic, and catalytic properties. This technical guide provides a comprehensive historical review of Co₃O₄ research, tracing its journey from early structural characterization to its current multifaceted applications in catalysis, energy storage, and biomedicine. This document details key milestones, summarizes quantitative data in structured tables, provides in-depth experimental protocols for seminal discoveries, and visualizes complex relationships through diagrams, offering a thorough resource for professionals in research and development.

Early Structural and Property Investigations: Laying the Foundation

The scientific inquiry into the nature of cobalt oxides began in the early 20th century. Historically, cobalt oxides were primarily known for their use as vibrant blue colorants in glass and ceramics. The fundamental understanding of Co₃O₄ as a mixed-valence oxide with a spinel structure was crucial for unlocking its more complex behaviors.

Initial structural studies in the 1920s by researchers like Natta and Strada, as well as Hendriks and Albrecht, laid the groundwork for understanding its crystalline nature. These early investigations established the cubic spinel structure of Co₃O₄. A significant leap in understanding its magnetic properties came in 1964 when W. L. Roth elucidated its antiferromagnetic nature through neutron diffraction studies.[1][2][3] Roth's work revealed that at 40°K, Co₃O₄ undergoes a transition to an ordered antiferromagnetic state, a property stemming from the arrangement of Co²⁺ and Co³⁺ ions within the spinel lattice.[1][2][3]

Table 1: Foundational Properties of Cobalt(II,III) Oxide

| Property | Value/Description | Key Publication(s) |

| Crystal Structure | Normal Spinel (Cubic, Fd-3m) | Natta & Strada (1928), Hendriks & Albrecht (1928) |

| Magnetic Property | Antiferromagnetic | W. L. Roth (1964)[1][3] |

| Néel Temperature | 40 K | W. L. Roth (1964)[1] |

| Oxidation States | Co²⁺ and Co³⁺ | General Knowledge |

Experimental Protocol: Determination of Magnetic Structure by Neutron Diffraction (Based on Roth, 1964)

This protocol outlines the conceptual steps involved in determining the antiferromagnetic structure of Co₃O₄ as pioneered by W.L. Roth.

-

Sample Preparation: A polycrystalline sample of Co₃O₄ is required. Early methods involved the thermal decomposition of cobalt salts, such as cobalt nitrate (B79036) or carbonate, in air at elevated temperatures (e.g., 600-800°C).

-

Neutron Diffraction: The powdered Co₃O₄ sample is placed in a cryostat capable of reaching temperatures below 40 K. A monochromatic beam of thermal neutrons is directed at the sample.

-

Data Collection: The intensity of the diffracted neutrons is measured as a function of the scattering angle (2θ) at various temperatures, both above and below the Néel temperature (40 K).

-

Data Analysis:

-

Above 40 K, the diffraction pattern corresponds to the nuclear scattering from the spinel crystal structure.

-

Below 40 K, additional diffraction peaks appear due to magnetic ordering. The positions and intensities of these magnetic peaks are analyzed.

-

By comparing the observed magnetic diffraction pattern with theoretical patterns calculated for different magnetic models, the antiferromagnetic arrangement of the magnetic moments of the Co²⁺ ions on the tetrahedral sites can be determined.

-

The Rise of Nanotechnology: Synthesis and Morphology Control

The advent of nanotechnology in the late 20th and early 21st centuries marked a new era for Co₃O₄ research. Scientists discovered that by controlling the size and shape of Co₃O₄ at the nanoscale, its properties could be significantly enhanced, opening doors to a vast range of new applications. This period saw the development of numerous synthesis techniques aimed at producing Co₃O₄ nanoparticles with tailored morphologies.

Table 2: Common Synthesis Methods for Co₃O₄ Nanoparticles

| Synthesis Method | Typical Precursors | Key Parameters | Resulting Morphologies |

| Co-precipitation | Cobalt salts (e.g., CoCl₂, Co(NO₃)₂) and a precipitating agent (e.g., NaOH, NH₄OH) | pH, temperature, concentration | Nanoparticles, nanorods, nanosheets |

| Hydrothermal/Solvothermal | Cobalt salts in an aqueous or organic solvent | Temperature, pressure, reaction time, surfactants | Nanocubes, nanowires, nanospheres, flower-like structures |

| Sol-gel | Cobalt alkoxides or salts in a solvent | Catalyst, temperature, aging time | Porous networks, thin films, nanoparticles |

| Thermal Decomposition | Organometallic precursors (e.g., cobalt acetate, cobalt acetylacetonate) | Temperature, heating rate, atmosphere | Uniform nanoparticles |

| Green Synthesis | Cobalt salts and plant extracts or microorganisms | Type of biological extract, concentration, temperature | Varied morphologies, often spherical nanoparticles |

Experimental Protocol: Hydrothermal Synthesis of Co₃O₄ Nanocubes

This protocol provides a representative method for synthesizing Co₃O₄ nanocubes, a morphology often studied for its catalytic and electrochemical properties.

-

Precursor Solution Preparation: Dissolve a cobalt salt, such as cobalt chloride hexahydrate (CoCl₂·6H₂O), in a solvent mixture, which can include water and an organic solvent like ethanol (B145695) or ethylene (B1197577) glycol. A capping agent, such as polyvinylpyrrolidone (B124986) (PVP), can be added to control the particle size and shape.

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 6-24 hours). The autogenous pressure generated at this temperature drives the reaction.

-

Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Calcination: Dry the purified product in an oven at a low temperature (e.g., 60-80°C). Subsequently, calcine the dried powder in air at a higher temperature (e.g., 300-500°C) for a few hours. This step converts the cobalt precursor (often a hydroxide (B78521) or carbonate) into the final Co₃O₄ spinel phase.

Catalytic Applications: From CO Oxidation to Oxygen Evolution

The catalytic prowess of Co₃O₄ has been a major driver of research. Its ability to facilitate various oxidation and reduction reactions stems from the presence of both Co²⁺ and Co³⁺ ions and its capacity to easily adsorb and activate reactant molecules.

CO Oxidation

One of the earliest and most studied catalytic applications of Co₃O₄ is the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). This reaction is crucial for air purification and in various industrial processes. Research has shown that the catalytic activity of Co₃O₄ is highly dependent on its morphology and the specific crystal facets exposed. Nanostructured Co₃O₄, with its high surface area, exhibits significantly enhanced catalytic performance compared to its bulk counterpart.

Oxygen Evolution Reaction (OER)

In recent years, Co₃O₄ has gained prominence as a highly efficient and cost-effective electrocatalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production and in metal-air batteries. The development of Co₃O₄-based OER catalysts is a critical area of research in the quest for clean energy technologies. Studies have focused on strategies to improve its conductivity and increase the number of active sites, such as doping with other metals and creating composites with conductive materials like carbon nanotubes and graphene.

Table 3: Performance of Co₃O₄-based Electrocatalysts for OER in Alkaline Media

| Catalyst | Morphology | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |

| Bulk Co₃O₄ | Irregular particles | >400 | >100 |

| Co₃O₄ Nanocubes | Cubes | ~350-400 | ~60-80 |

| Co₃O₄ Nanosheets | 2D sheets | ~300-350 | ~50-70 |

| Co₃O₄/Graphene Composite | Nanoparticles on graphene | ~250-300 | ~40-60 |

Energy Storage: A High-Capacity Anode for Lithium-Ion Batteries

The demand for high-energy-density rechargeable batteries has propelled research into alternative anode materials to replace conventional graphite (B72142). Co₃O₄ emerged as a promising candidate due to its high theoretical specific capacity of 890 mAh/g, which is more than double that of graphite (372 mAh/g).

The electrochemical energy storage mechanism in Co₃O₄ involves a conversion reaction:

Co₃O₄ + 8Li⁺ + 8e⁻ ↔ 3Co + 4Li₂O

Despite its high theoretical capacity, the practical application of Co₃O₄ as an anode material has been hindered by significant challenges, including:

-

Large Volume Changes: The conversion reaction leads to substantial volume expansion and contraction during the charge-discharge cycles, causing pulverization of the electrode material and loss of electrical contact.

-

Low Electrical Conductivity: The inherent semiconducting nature of Co₃O₄ limits its rate capability.

-

Formation of a Solid Electrolyte Interphase (SEI) Layer: The formation of a thick and unstable SEI layer during the initial cycles consumes lithium ions, leading to a low initial coulombic efficiency.

To address these issues, a significant body of research has focused on nanostructuring Co₃O₄ and creating composites with conductive carbonaceous materials. Nanostructured materials can better accommodate the strain from volume changes, while carbon-based composites enhance electrical conductivity and provide a stable matrix.

Table 4: Electrochemical Performance of Co₃O₄-based Anodes for Lithium-Ion Batteries

| Anode Material | Morphology | Reversible Capacity (mAh/g) | Cycling Stability |

| Bulk Co₃O₄ | Irregular particles | < 500 | Poor |

| Co₃O₄ Nanoparticles | Spherical particles | ~700-900 | Moderate |

| Co₃O₄ Nanowires | 1D structures | ~900-1100 | Improved |

| Co₃O₄/Graphene | Nanoparticles on graphene sheets | >1000 | Excellent |

Biomedical Applications: A New Frontier

The unique properties of Co₃O₄ nanoparticles have also attracted significant interest in the biomedical field. Their potential applications range from antimicrobial agents and biosensors to drug delivery and cancer therapy. The biological activity of Co₃O₄ nanoparticles is often attributed to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Antimicrobial Activity

Co₃O₄ nanoparticles have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism involves the disruption of cell membranes, interference with cellular respiration, and DNA damage through ROS generation.

Cancer Therapy

The ability of Co₃O₄ nanoparticles to induce oxidative stress is being explored for cancer therapy. By selectively targeting cancer cells and generating high levels of ROS, these nanoparticles can trigger apoptosis (programmed cell death). Research is ongoing to develop targeted delivery systems to enhance the efficacy and minimize the side effects of Co₃O₄-based cancer therapies.

Biosensing

The catalytic properties of Co₃O₄ nanoparticles make them suitable for the development of electrochemical biosensors. They can be used to detect various biomolecules, such as glucose and hydrogen peroxide, with high sensitivity and selectivity.

Conclusion and Future Outlook

The journey of Cobalt(II,III) oxide from an ancient coloring agent to a high-performance nanomaterial is a testament to the continuous advancement of scientific knowledge. The historical progression of Co₃O₄ research highlights a clear trend: from fundamental understanding of its intrinsic properties to the rational design of nanostructures with tailored functionalities for specific applications.

The future of Co₃O₄ research is bright and will likely focus on several key areas:

-

Advanced Synthesis: Developing more precise and scalable synthesis methods to control the morphology, crystal facets, and defect engineering of Co₃O₄ nanostructures.

-

Composite Materials: Designing novel composite and hybrid materials that synergistically combine the properties of Co₃O₄ with other materials to overcome its limitations and enhance its performance in catalytic and energy storage applications.

-

Biomedical Innovations: Further exploring the biological interactions of Co₃O₄ nanoparticles to develop safe and effective diagnostic and therapeutic tools, with a strong emphasis on understanding and mitigating potential toxicity.

-

Computational Modeling: Utilizing advanced computational techniques to predict the properties of new Co₃O₄-based materials and to gain deeper insights into the mechanisms underlying their catalytic and electrochemical activities.

As researchers continue to unravel the complexities of this versatile material, Cobalt(II,III) oxide is poised to play an increasingly important role in addressing some of the most pressing challenges in energy, environment, and healthcare.

References

A Deep Dive into the Electrochemical Properties of Cobalt(II,III) Oxide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cobalt(II,III) oxide (Co₃O₄), a mixed-valence oxide with a normal spinel crystal structure, has garnered significant attention in the scientific community due to its remarkable electrochemical properties. Its unique electronic configuration, rich redox chemistry, and morphological versatility make it a promising material for a wide range of applications, including energy storage, catalysis, and sensing. This technical guide provides a comprehensive overview of the fundamental electrochemical characteristics of Co₃O₄, with a focus on quantitative data, detailed experimental protocols, and the underlying electrochemical mechanisms.

Core Physicochemical and Electrochemical Properties

Cobalt(II,III) oxide crystallizes in a cubic spinel structure where Co²⁺ ions occupy tetrahedral sites and Co³⁺ ions reside in octahedral sites within a face-centered cubic oxygen lattice. This arrangement of mixed-valence cobalt ions is fundamental to its electrochemical behavior, facilitating facile redox transitions.[1] Co₃O₄ is known to be a p-type semiconductor, and its electrical conductivity can be influenced by factors such as temperature and doping.[1]

The electrochemical performance of Co₃O₄ is intrinsically linked to its surface area and morphology. Nanostructured forms, such as nanoparticles, nanorods, and nanosheets, offer a high surface-to-volume ratio, which enhances the electrode-electrolyte interface and provides more active sites for electrochemical reactions.[2][3]

Redox Behavior and Electrochemical Stability

The electrochemical activity of Co₃O₄ is primarily governed by the redox transitions of its cobalt ions. In alkaline aqueous electrolytes, the redox behavior involves the conversion between different oxidation states of cobalt, often formulated as Co²⁺/Co³⁺ and Co³⁺/Co⁴⁺ transitions. These faradaic reactions are the basis for its pseudocapacitive behavior, enabling energy storage through fast and reversible surface redox processes.

The stability of Co₃O₄ in aqueous solutions across a range of potentials and pH values can be visualized through a Pourbaix diagram. This diagram thermodynamically predicts the stable cobalt species under different electrochemical conditions. Generally, Co₃O₄ is stable over a significant portion of the diagram, but it can undergo transformation to other oxides or dissolve under highly acidic or alkaline conditions and extreme potentials.[4][5] Understanding the Pourbaix diagram is crucial for defining the operational window for Co₃O₄ in various electrochemical applications.[6]

Quantitative Electrochemical Data Summary

The following tables summarize key quantitative electrochemical parameters for Cobalt(II,III) oxide reported in the literature. These values can vary significantly depending on the material's morphology, synthesis method, electrode preparation, and the specific experimental conditions.

Table 1: Specific Capacitance of Co₃O₄ in Aqueous Electrolytes

| Electrolyte | Current Density / Scan Rate | Specific Capacitance (F/g) | Reference |

| 6 M KOH | 0.2 A/g | 179.7 | [1] |

| 3 M KOH | 1 A/g | 1312 | [7] |

| 1 M KOH | 0.2 A/g | Not Specified | [8] |

| 1 M KOH | 0.5 A/g | 722.9 | [9] |

| Not Specified | 1 A/g | 1850 | [10] |

| Not Specified | Not Specified | 2580 | [11] |

| Not Specified | Not Specified | 625 | [12] |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Co₃O₄

| Doping/Composite | Rct (Ω) | Rs (Ω) | Reference |

| Mn–Co₃O₄ (1:5) | 0.1 | 0.52 | [13] |

| M-400 | 8.09 | Not Specified | [14] |

| MR-300 | 0.53 | Not Specified | [14] |

| MR-400 | 0.21 | Not Specified | [14] |